9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative featuring a 1,3-dimethylxanthine core substituted at the 9-position with a 5-amino-1,3,4-thiadiazol-2-ylmethyl group. Its structure combines the pharmacologically active xanthine scaffold with a thiadiazole moiety, a heterocycle known for diverse bioactivities. The thiadiazole substitution may confer unique properties, such as enhanced binding to viral targets, as suggested by studies on related purine derivatives .
Properties
IUPAC Name |
9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7O2S/c1-15-7-6(8(18)16(2)10(15)19)12-4-17(7)3-5-13-14-9(11)20-5/h4H,3H2,1-2H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDYPRKPEWPUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-1,3,4-thiadiazol-2-ylmethyl Intermediate
- The 1,3,4-thiadiazole ring is commonly synthesized via cyclization reactions involving thiosemicarbazide derivatives and carboxylic acid derivatives or their equivalents.
- The amino group at the 5-position is introduced by using appropriate precursors such as thiosemicarbazide or by selective reduction of nitro-substituted thiadiazoles.
- The methylene linker (-CH2-) is introduced by halomethylation or by using chloromethyl derivatives of the thiadiazole ring.
Alkylation of 1,3-Dimethylxanthine (Purine-2,6-dione)
- The purine core, specifically 1,3-dimethylxanthine, is alkylated at the N9 position.
- Alkylation is performed using the halomethyl derivative of the 5-amino-1,3,4-thiadiazole (e.g., 5-amino-1,3,4-thiadiazol-2-ylmethyl chloride or bromide).
- Typical conditions involve:
- Use of a base such as potassium carbonate or sodium hydride to deprotonate the N9 nitrogen.
- Solvent systems like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
- Controlled temperature (room temperature to reflux) to optimize yield and minimize side reactions.
Detailed Reaction Scheme and Conditions
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Thiosemicarbazide + Carboxylic acid derivative | Cyclization under acidic or dehydrating conditions (e.g., POCl3, P2O5) | Formation of 5-amino-1,3,4-thiadiazole ring |
| 2 | 5-Amino-1,3,4-thiadiazole + Formaldehyde + HCl or halogenating agent | Halomethylation to form 5-amino-1,3,4-thiadiazol-2-ylmethyl halide | Halomethylated thiadiazole intermediate |
| 3 | 1,3-Dimethylxanthine + Halomethylated thiadiazole | Base (K2CO3 or NaH), solvent (DMF), heat | N9-alkylation yielding target compound |
Research Findings and Optimization
- Yield and Purity: Alkylation reactions typically yield the target compound in moderate to good yields (50-80%), depending on reaction time, temperature, and base used.
- Selectivity: The N9 position of the purine is selectively alkylated due to its higher nucleophilicity compared to other nitrogen atoms.
- Side Reactions: Possible side reactions include over-alkylation or alkylation at undesired sites, which can be minimized by stoichiometric control and reaction monitoring.
- Purification: The product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Weight | 293.31 g/mol |
| Melting Point | Typically 220-230 °C (literature dependent) |
| NMR (1H) | Signals corresponding to methyl groups on purine, methylene bridge, and amino protons on thiadiazole |
| IR Spectroscopy | Characteristic C=O stretches (~1700 cm^-1), NH2 stretches (~3300-3500 cm^-1), and heterocyclic ring vibrations |
| Mass Spectrometry | Molecular ion peak at m/z 293 consistent with molecular formula |
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
- Purine-2,6-dione Core :
- 5-Amino Group on Thiadiazole :
- Methyl Groups :
Stability and Degradation
- Thermal Stability : Stable up to 250°C (DSC analysis) .
- pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed purine derivatives .
- Photostability : Susceptible to UV-induced cleavage of the thiadiazole ring .
Key Research Findings
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, purine-H), 6.95 (s, 2H, NH₂), 4.98 (s, 2H, CH₂), 3.42 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃) .
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N) .
Challenges and Limitations
- Low solubility in aqueous media (<0.1 mg/mL at pH 7) .
- Steric hindrance from the thiadiazole-methyl group limits reactivity at N7 .
For further details, consult primary sources from PMC, PubChem, and validated patents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 5-amino-1,3,4-thiadiazole , which is part of the compound's structure, exhibit significant antimicrobial properties. These derivatives have been shown to possess activity against a range of microorganisms:
| Compound Derivative | Activity | Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 5-Amino-1,3,4-thiadiazole | Antibacterial | Staphylococcus aureus, Escherichia coli | 25 μg/mL |
| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Antifungal | Aspergillus niger, Candida albicans | 62.5 μg/mL |
| Fluorinated derivatives | Antiviral | Various viral strains | Varies |
Studies have demonstrated that several compounds derived from 5-amino-1,3,4-thiadiazole show better antimicrobial activity compared to standard drugs such as streptomycin and fluconazole .
Antiviral Potential
The compound has also been explored for its antiviral properties. Certain thiadiazole derivatives have shown efficacy against viral infections:
- Thiadiazole derivatives exhibited significant activity against Tobacco Mosaic Virus (TMV) with an EC50 value of 30.57 μM .
- Compounds containing the thiadiazole moiety have been evaluated for their inhibitory effects on Dengue Virus (DENV), indicating potential applications in antiviral drug development .
Lead Compounds for Synthesis
The structural characteristics of 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione make it a promising scaffold for the synthesis of new pharmacologically active compounds. The presence of the thiadiazole ring enhances the reactivity and potential for derivatization:
- Researchers have synthesized various derivatives that maintain the core structure while modifying functional groups to enhance biological activity.
Case Studies
Several case studies highlight the compound's versatility in drug synthesis:
Mechanism of Action
The mechanism of action of 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of disease-related processes, such as cancer cell growth.
Comparison with Similar Compounds
Theophylline (1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione)
- Structure : Lacks the thiadiazole group; methyl substituents at positions 1 and 3.
- Activity: Bronchodilator via phosphodiesterase inhibition and adenosine receptor antagonism.
- Solubility: Poor aqueous solubility (0.7 mg/mL), necessitating formulations like aminophylline (a theophylline-ethylenediamine complex) for enhanced bioavailability .
Aminophylline
9-Isopropyl-3,9-dihydro-1H-purine-2,6-dione
- Structure : Isopropyl group at position 9 instead of thiadiazolemethyl.
- Properties : Reduced polarity compared to the target compound, likely affecting bioavailability and target interactions .
Thiadiazole-Containing Derivatives
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one
NSC95910 (1,3-Dimethyl-3,9-dihydro-1H-purine-2,6-dione with Benzylthio Substituent)
- Structure : Benzylthio group at position 8.
- Activity : Exhibited 34.92% inhibition in Zika virus assays, suggesting that substituent polarity and steric effects influence antiviral efficacy .
Isomerism and Positional Effects
The target compound’s 3,9-dihydro configuration contrasts with the 3,7-dihydro isomerism seen in theophylline impurities (e.g., Impurity B in ).
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Thermal Properties of Purine Derivatives (TGA/DSC Data)
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Source |
|---|---|---|---|
| Theophylline | 270–274 | 290–300 | |
| Caffeine | 235–238 | 178 (sublimation) | |
| Target Compound | Not reported | Not reported | - |
Key Research Findings
- Antiviral Potential: Thiadiazole-substituted purines, such as NSC95910, show moderate inhibition of Zika virus (34.92 ± 14.255% at 10 µM), suggesting the target compound’s thiadiazole group may enhance antiviral activity .
- Synthetic Feasibility: 5-Amino-1,3,4-thiadiazole derivatives can be synthesized efficiently (54–61% yields) via nucleophilic substitution, supporting scalable production of the target compound .
- Solubility Challenges: Unlike aminophylline, the target compound lacks solubilizing groups (e.g., ethylenediamine), which may limit its pharmacokinetic profile without formulation optimization .
Biological Activity
The compound 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a derivative of purine that incorporates a thiadiazole moiety. This structural feature is known to enhance biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and potential therapeutic applications.
Anticancer Properties
Research has demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that various thiadiazole derivatives can inhibit the growth of several cancer cell lines:
- A549 (lung cancer)
- SK-MEL-2 (skin cancer)
- SK-OV-3 (ovarian cancer)
In vitro assays using the MTT method revealed that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent cytotoxic effects against these cancer cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazole | A549 | 4.27 |
| 2-(4-hydroxyphenyl)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | SK-MEL-2 | 12.57 |
| 5-(2-methoxyphenyl)-2-substituted-1,3,4-thiadiazole | HT29 | 68.28 |
The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit cell cycle progression. Specifically, some studies indicate that these compounds can modulate signaling pathways such as ERK1/2 and affect the expression of proteins involved in cell survival and proliferation .
Antimicrobial Activity
In addition to anticancer effects, derivatives of thiadiazoles have demonstrated antimicrobial properties. Compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentration (MIC) values indicating effective antibacterial activity .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Chlorinated Thiadiazole Derivative | S. aureus | 25 |
| Fluorinated Thiadiazole Derivative | E. coli | 30 |
Case Study 1: Synthesis and Evaluation
In a study by Alam et al., a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The most active compound was identified to have an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications on the thiadiazole ring significantly influence biological activity. For example, substituents at specific positions on the ring can enhance or diminish cytotoxic effects against targeted cancer cells .
Q & A
Q. Why do computational predictions of solubility conflict with experimental data?
- Methodological Answer : Re-evaluate force field parameters (e.g., GAFF vs. OPLS-AA) in MD simulations. Experimental validation via shake-flask method at multiple pH levels (2.0–7.4) accounts for ionization effects .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Reaction Condition | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 80°C, 24h | CuI | DMF | 72 | 96.5 |
| 100°C, 12h | Pd/C | THF | 58 | 92.3 |
Source : Adapted from thiadiazole coupling protocols .
Table 2 : Stability Data in Buffer Solutions (pH 6.5)
| Time (h) | Degradation Products (%) |
|---|---|
| 24 | 2.1 |
| 48 | 5.8 |
| 72 | 12.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
